molecular formula C56H48N2 B8066464 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl

4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl

Cat. No.: B8066464
M. Wt: 749.0 g/mol
InChI Key: OSQXTXTYKAEHQV-UHFFFAOYSA-N
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Description

4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its biphenyl core structure with two styryl groups substituted with di-p-tolylamino groups, which contribute to its electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of Styryl Groups: The styryl groups are introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Substitution with Di-p-tolylamino Groups: The final step involves the substitution of the styryl groups with di-p-tolylamino groups through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Use of high-purity solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: Techniques such as recrystallization and column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated biphenyl derivatives.

Scientific Research Applications

4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential in bioimaging due to its fluorescent properties.

    Medicine: Explored for use in drug delivery systems and as a component in diagnostic assays.

    Industry: Widely used in the production of OLEDs, where it serves as a hole transport material, enhancing the efficiency and lifespan of the devices.

Mechanism of Action

The mechanism by which 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl exerts its effects is primarily through its electronic properties:

    Molecular Targets: The compound interacts with electron-rich and electron-deficient sites within organic electronic devices.

    Pathways Involved: It facilitates the transport of holes (positive charge carriers) in OLEDs, improving the overall efficiency of the device.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(N-carbazolyl)biphenyl (CBP): Another hole transport material used in OLEDs.

    N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB): Known for its high hole mobility and stability in OLED applications.

Uniqueness

4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability, making it particularly effective in enhancing the performance of OLEDs compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[4-[2-[4-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXTXTYKAEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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